molecular formula C18H22O B14511326 4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one CAS No. 63525-40-6

4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one

Cat. No.: B14511326
CAS No.: 63525-40-6
M. Wt: 254.4 g/mol
InChI Key: KLXRYQGMOGMJSP-UHFFFAOYSA-N
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Description

4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one is an organic compound that belongs to the class of anthracene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one typically involves multi-step organic reactions. One possible synthetic route could involve the alkylation of anthracene derivatives followed by hydrogenation and functional group modifications. Specific reaction conditions such as temperature, pressure, and catalysts would be optimized to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced separation techniques such as chromatography and crystallization would be essential to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one can undergo various chemical reactions including:

    Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, derivatives of this compound might exhibit biological activity and could be studied for potential therapeutic applications. For example, they could be investigated for their anti-inflammatory or anticancer properties.

Medicine

In medicine, this compound or its derivatives could be explored for drug development. Their ability to interact with biological targets makes them potential candidates for pharmaceutical research.

Industry

In industry, this compound could be used in the production of specialty chemicals, dyes, and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors, modulating their function and triggering specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one include other anthracene derivatives such as:

  • 9,10-Dihydroanthracene
  • 1-Methyl-9,10-dihydroanthracene
  • 2-Ethyl-9,10-dihydroanthracene

Properties

CAS No.

63525-40-6

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

4-methyl-2-prop-2-enyl-3,4,5,6,7,8-hexahydro-2H-anthracen-1-one

InChI

InChI=1S/C18H22O/c1-3-6-15-9-12(2)16-10-13-7-4-5-8-14(13)11-17(16)18(15)19/h3,10-12,15H,1,4-9H2,2H3

InChI Key

KLXRYQGMOGMJSP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)C2=C1C=C3CCCCC3=C2)CC=C

Origin of Product

United States

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